2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide is an organic compound with the molecular formula C11H11ClN2O It is a derivative of propanamide, featuring a chloro group, a cyanophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide typically involves the reaction of 2-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include substituted amides or thiol derivatives.
Hydrolysis: Products include 2-cyanophenylacetic acid and methylamine.
Reduction: Products include 2-amino-N-(2-cyanophenyl)-N-methylpropanamide.
Scientific Research Applications
2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-cyanophenyl)acetamide
- 2-Chloro-N-(2-cyanophenyl)propanamide
- 2-Chloro-N-(2-cyanophenyl)-N-methylacetamide
Uniqueness
2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the amide nitrogen enhances its lipophilicity and may influence its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2-cyanophenyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(12)11(15)14(2)10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVDKNPKZVZSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.